4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as PZQ, is a synthetic compound that has been extensively studied for its potential as an anthelmintic drug. PZQ has shown promising results in treating parasitic infections caused by Schistosoma species, which are responsible for schistosomiasis, a neglected tropical disease that affects millions of people worldwide.
Wissenschaftliche Forschungsanwendungen
Nonaqueous Capillary Electrophoresis of Related Substances
The study by Ye et al. (2012) explores the nonaqueous capillary electrophoretic separation of imatinib mesylate and related compounds. This method, due to its effectiveness and low cost, is considered promising for quality control in pharmaceuticals. Although the specific compound isn't directly examined, the research highlights the utility of such analytical techniques in identifying and controlling the quality of structurally complex pharmaceuticals.
Synthesis and Characterization of Metal Complexes
Research by Vellaiswamy and Ramaswamy (2017) involves the synthesis of Co(II) complexes with compounds containing thiazol-2-yl and pyridin-2-yl motifs, similar to the target compound. These complexes exhibited promising in vitro cytotoxicity against human breast cancer cell lines, suggesting potential applications in the development of new anticancer drugs.
Synthesis, Spectral Characterization, and Cytotoxic Evaluation
A study conducted by Govindaraj et al. (2021) focused on synthesizing Schiff bases with thiazol-yl and pyridin-2-yl components, which were evaluated for cytotoxic activity against breast cancer cell lines. The findings indicate the compounds' potential as chemotherapeutic agents, emphasizing the importance of structural features like those found in the chemical entity of interest for developing new cancer therapies.
Absorption, Distribution, Metabolism, and Excretion Studies
The work of Yue et al. (2011) on GDC-0449, a Hedgehog pathway inhibitor, provides insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of complex organic molecules. Although not directly related, the study highlights the importance of understanding the metabolic fate of pharmaceutical compounds, which is crucial for the development of any therapeutic agent, including those structurally related to the query compound.
Design and Evaluation of Inhibitors
Borzilleri et al. (2006) discovered and evaluated N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541) as a selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). This study underscores the therapeutic potential of compounds with pyridin-2-yl and thiazol-5-yl groups in treating cancers by inhibiting specific growth factor receptors.
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-27(15-17-7-3-2-4-8-17)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(16-31-23)20-9-5-6-14-24-20/h2-14,16H,15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUVXMCHGFNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.